molecular formula C26H20N2O6 B1440295 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid CAS No. 1212405-65-6

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid

Cat. No. B1440295
M. Wt: 456.4 g/mol
InChI Key: JCUPNDIMSQGEKU-QFIPXVFZSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid is a useful research compound. Its molecular formula is C26H20N2O6 and its molecular weight is 456.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Applications

This compound is widely used in synthetic chemistry, particularly in the preparation of N-Fmoc-protected β2-homoamino acids. Šebesta and Seebach (2003) detailed the synthesis of three new N-Fmoc-protected β2-homoamino acids, showcasing the compound's role in peptide synthesis through diastereoselective amidomethylation. The study highlights the efficiency and scalability of using this compound for synthesizing Fmoc-amino acids, crucial for solid-phase peptide synthesis (Šebesta & Seebach, 2003).

Material Science and Self-Assembly

In material science, the self-assembling properties of Fmoc-modified amino acids, which include the discussed compound, have been extensively studied. Gour et al. (2021) reported on the self-assembled structures formed by Fmoc-modified aliphatic uncharged single amino acids under various conditions. The study unveils the potential of these compounds in designing novel self-assembled architectures with controlled morphological changes, which can be manipulated for desired functions in nanotechnology and material science (Gour et al., 2021).

Photophysics and Bioimaging

The fluorenyl derivative is also explored in photophysics for its two-photon absorption properties. Morales et al. (2010) investigated a water-soluble fluorene derivative for bioimaging, demonstrating its high selectivity for αvβ3 integrin, making it an attractive probe for integrin imaging. This study showcases the compound's potential in developing new imaging tools for biological research (Morales et al., 2010).

Enzyme-activated Surfactants

Cousins et al. (2009) explored the use of N-fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes. The study introduced enzymatically activated surfactants that create homogeneous aqueous nanotube dispersions on-demand, highlighting the innovative application of this compound in nanotechnology and materials engineering (Cousins et al., 2009).

properties

IUPAC Name

(2S)-3-(1,3-dioxoisoindol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O6/c29-23-19-11-5-6-12-20(19)24(30)28(23)13-22(25(31)32)27-26(33)34-14-21-17-9-3-1-7-15(17)16-8-2-4-10-18(16)21/h1-12,21-22H,13-14H2,(H,27,33)(H,31,32)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUPNDIMSQGEKU-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C(=O)C5=CC=CC=C5C4=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN4C(=O)C5=CC=CC=C5C4=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid
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(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid
Reactant of Route 3
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid
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(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid
Reactant of Route 5
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(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid
Reactant of Route 6
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid

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